molecular formula C17H19FO3 B5133433 1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene

1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene

Cat. No.: B5133433
M. Wt: 290.33 g/mol
InChI Key: YPJDXOMWIFJWAR-UHFFFAOYSA-N
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Description

1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C13H11FO2 It is a derivative of benzene, characterized by the presence of a fluoro group and a methoxyphenoxybutoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 1-fluoro-4-nitrobenzene with 4-(4-methoxyphenoxy)butanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxyphenoxybutoxy chain can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-fluoro-4-methoxybenzene: A simpler analog with similar reactivity but lacking the extended butoxy chain.

    4-fluoroanisole: Another related compound with a fluoro and methoxy group on the benzene ring.

Uniqueness

1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene is unique due to its combination of a fluoro group and a methoxyphenoxybutoxy chain, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO3/c1-19-15-8-10-17(11-9-15)21-13-3-2-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJDXOMWIFJWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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